molecular formula C21H21N3O5S B11223282 2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11223282
M. Wt: 427.5 g/mol
InChI Key: KOFCKSMATLUYQL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with various functional groups such as ethoxy, methoxyphenyl, and benzamide. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the ethoxy, methoxyphenyl, and benzamide groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.

    Oxidation and Reduction Reactions: Depending on the specific synthetic route, oxidation and reduction reactions may be employed to achieve the correct oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole core.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole core. Common oxidizing agents used include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom or other functional groups. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thienopyrazole derivatives with potential biological activity.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in various biological processes, such as inflammation and cell proliferation.

    Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interaction with Receptors: The compound may interact with specific receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

2-ethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with other similar compounds, such as:

    Thienopyrazole Derivatives: These compounds share the thieno[3,4-c]pyrazole core structure but differ in the nature and position of substituents. Examples include 2-methylthieno[3,4-c]pyrazole and 2-phenylthieno[3,4-c]pyrazole.

    Benzamide Derivatives: These compounds contain the benzamide functional group but differ in the core structure. Examples include N-(4-methoxyphenyl)benzamide and N-(2-ethoxyphenyl)benzamide.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O5S/c1-3-29-19-7-5-4-6-16(19)21(25)22-20-17-12-30(26,27)13-18(17)23-24(20)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,22,25)

InChI Key

KOFCKSMATLUYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC

Origin of Product

United States

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